molecular formula C12H14N2O2S B2987165 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide CAS No. 709006-88-2

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide

Cat. No.: B2987165
CAS No.: 709006-88-2
M. Wt: 250.32
InChI Key: LKBNBUKERTUSSJ-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with thioamide derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can inhibit enzyme activity or block receptor sites, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent.

    Ritonavir: An antiretroviral drug.

    Tiazofurin: An anticancer agent.

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it has shown potential in both antimicrobial and anticancer research, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9(16-10-5-3-2-4-6-10)11(15)14-12-13-7-8-17-12/h2-6,9H,7-8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBNBUKERTUSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NCCS1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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